molecular formula C6H7BrFNS B6235151 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole CAS No. 1785393-64-7

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Cat. No.: B6235151
CAS No.: 1785393-64-7
M. Wt: 224.1
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Description

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4-position and a fluoropropyl group at the 2-position of the thiazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluoropropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-2-(2-fluoropropan-2-yl)-1,3-thiazole.

Scientific Research Applications

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoropropyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2-fluoropropan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.

    2-(2-Fluoropropan-2-yl)-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and properties.

    4-Chloro-2-(2-fluoropropan-2-yl)-1,3-thiazole: Chlorine atom instead of bromine, leading to different chemical behavior.

Uniqueness

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is unique due to the combination of a bromine atom and a fluoropropyl group on the thiazole ring. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1785393-64-7

Molecular Formula

C6H7BrFNS

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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